Superior Cellular Potency of SB 202190 Over SB 203580 in MDA-MB-231 Breast Cancer Cells
In a direct head-to-head comparison, SB 202190 demonstrated significantly greater potency than SB 203580 in inhibiting the growth of human MDA-MB-231 breast cancer cells. The IC50 value for SB 202190 was determined to be 46.6 µM, whereas the IC50 for SB 203580 was 85.1 µM [1]. This indicates that SB 202190 is approximately 1.8-fold more potent in this cellular context.
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | 46.6 µM |
| Comparator Or Baseline | SB 203580 (85.1 µM) |
| Quantified Difference | 1.8-fold more potent (lower IC50) |
| Conditions | Human MDA-MB-231 breast cancer cell line, assessed by iCELLigence system after 96-hour treatment |
Why This Matters
For studies focused on p38 MAPK's role in cancer cell growth, the ~2-fold potency advantage of SB 202190 over its close analog SB 203580 enables the use of lower compound concentrations, potentially reducing off-target effects and improving experimental signal-to-noise ratios.
- [1] Duzgun SA, Yerlikaya A, Zeren S, Bayhan Z, Okur E, Boyaci I. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Cytotechnology. 2017;69(4):711-724. View Source
